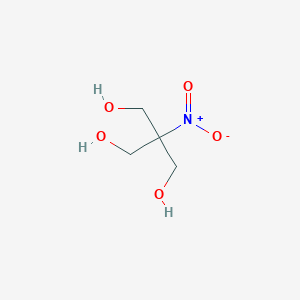

Tris(hydroxymethyl)nitromethane

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQJQHSAWMFDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027034 | |

| Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] Light yellow crystals; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar solvents such as methanol and isopropanol. Insoluble in non-polar solvents such as aliphatic and aromatic hydrocarbons., Freely soluble in alcohols, sparingly soluble in benzene, In water, 2.20X10+6 mg/L at 20 °C | |

| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000154 [mmHg] | |

| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethyl acetate and benzene, White solid | |

CAS No. |

126-11-4 | |

| Record name | Tris(hydroxymethyl)nitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(hydroxymethyl)nitromethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(hydroxymethyl)nitromethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitromethylidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(HYDROXYMETHYL)NITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E794G4ZRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 °C (pure), MP: 180 °C (usual lab product); 175-176 °C (technical grade) | |

| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(hydroxymethyl)nitromethane via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(hydroxymethyl)nitromethane, a valuable intermediate in organic synthesis, through the Henry (nitroaldol) reaction. This document details the underlying chemical principles, presents various experimental protocols, and summarizes quantitative data to facilitate its application in research and development.

Introduction to the Henry Reaction

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] The reaction yields a β-nitro alcohol, which is a versatile synthetic intermediate that can be further converted into other valuable compounds such as nitroalkenes, α-nitro ketones, or β-amino alcohols.[1] The synthesis of this compound is a prime example of a multiple addition Henry reaction, where nitromethane (B149229) reacts with three equivalents of formaldehyde (B43269).

The reaction mechanism commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[1][3][4] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1][4] Subsequent protonation of the resulting alkoxide intermediate yields the final β-nitro alcohol product.[1][3] All steps in the Henry reaction are reversible.[1]

Synthesis of this compound

The synthesis of this compound involves the reaction of nitromethane with an excess of formaldehyde in the presence of a base catalyst. The acidic protons of the methyl group in nitromethane are sequentially replaced by hydroxymethyl groups in a series of three consecutive Henry reactions.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Comparative Analysis of Experimental Protocols

Several methodologies for the synthesis of this compound have been reported, primarily differing in the choice of catalyst, solvent, and reaction conditions. The following table summarizes the quantitative data from various reported protocols.

| Catalyst | Molar Ratio (Nitromethane:Formaldehyde) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Potassium Bicarbonate | 1 : 4 (parts by volume of 40% formaldehyde) | Not specified (exothermic) | Not specified | ~70 (recrystallized) | [5] |

| Triethylamine (B128534) | 1 : 5 | 45 - 50 | 1 hour (post-addition) | Not specified | [6] |

| Calcium Hydroxide (B78521) | 1 : 3.2 | 30 | 4 hours | 91.3 | [7] |

| Alumina | 1 : 3-5 | 25 - 60 | Not specified | Not specified | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on the cited literature.

Protocol using Potassium Bicarbonate

This protocol is based on a classical approach to the synthesis.

Materials:

-

Nitromethane

-

40% Formaldehyde solution

-

Potassium Bicarbonate

-

Amyl alcohol or amyl acetate (B1210297) for recrystallization

Procedure:

-

In a reaction vessel, mix one part by volume of nitromethane with four parts by volume of 40% formaldehyde solution.[5]

-

Add approximately 1 g of potassium bicarbonate to the mixture.[5] The condensation reaction is exothermic and may proceed vigorously.[5] If the reaction does not initiate, gentle heating can be applied, followed by rapid cooling to control the reaction rate.[5]

-

After the reaction subsides, evaporate the solvent under vacuum to obtain the crude product as a crystalline mass.[5]

-

Purify the crude this compound by washing with a small amount of alcohol or by recrystallization from amyl alcohol or amyl acetate at 90°C.[5] The reported yield of the recrystallized product is approximately 70%.[5]

Protocol using Triethylamine

This method utilizes a common organic base as the catalyst.

Materials:

-

Nitromethane (NM)

-

Methyl formcel (a source of formaldehyde)

-

Triethylamine (TEA)

Procedure:

-

Charge the reaction flask with 5 molar equivalents of methyl formcel.[6]

-

Add 0.4 mole % of triethylamine to the methyl formcel.[6]

-

Feed 1.0 molar equivalent of nitromethane into the mixture at a rate that maintains the reaction temperature between 45-50°C.[6]

-

After the addition of nitromethane is complete, stir the reaction mixture for an additional hour.[6] During this period, no external cooling is applied, and the temperature will gradually decrease.[6]

Protocol using Calcium Hydroxide

This protocol reports a high yield using an inorganic base.

Materials:

-

Nitromethane

-

Formaldehyde

-

Calcium Hydroxide

Procedure:

-

Combine nitromethane and formaldehyde in a molar ratio of 1:3.2.[7]

-

Use calcium hydroxide as the catalyst and adjust the pH of the reaction mixture to 9.[7]

-

Stir the reaction mixture at 30°C for 4 hours.[7]

-

The reported yield for this method is 91.3%.[7]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the Henry reaction is a robust and versatile method. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. This guide provides researchers and drug development professionals with a solid foundation for implementing this important synthetic transformation in their work. The detailed protocols and comparative data serve as a valuable resource for both practical application and further methodological development.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. name-reaction.com [name-reaction.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. WO2025023573A1 - Method for preparing this compound, this compound prepared using method, method for preparing tris(hydroxymethyl)aminomethane, and tris(hydroxymethyl)aminomethane prepared using method - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physico-chemical Properties of Tris(hydroxymethyl)nitromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)nitromethane, also known as 2-(hydroxymethyl)-2-nitropropane-1,3-diol, is a versatile organic compound with a broad spectrum of applications, ranging from its use as a biocide and preservative in industrial settings to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] Its unique structure, featuring three hydroxyl groups and a nitro group, imparts a range of chemical functionalities that are of significant interest to researchers in drug discovery and development.[5] A thorough understanding of its physico-chemical properties is paramount for its effective and safe use in these applications. This technical guide provides an in-depth overview of the core physico-chemical characteristics of this compound, complete with experimental protocols and a logical workflow for its characterization.

Physico-chemical Properties

The key physico-chemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C4H9NO5 | [1][8] |

| Molecular Weight | 151.12 g/mol | [1][8] |

| Appearance | White to off-white crystalline powder/solid | [3][8][9] |

| Melting Point | 158 - 160 °C (with decomposition) | [2][3][4][8][10][11][12][13] |

| Boiling Point | 445.6 °C at 760 mmHg (estimated) | [2][3][8][11] |

| Density | 1.44 - 1.56 g/cm³ | [3][8][10] |

| Water Solubility | 220 g/100 mL (220 x 10^4 mg/L) at 20 °C | [1][2][3][4][10][12][13] |

| Solubility in other solvents | Freely soluble in alcohols (e.g., methanol, isopropanol); Sparingly soluble in benzene; Insoluble in non-polar hydrocarbons. | [1][2][12][13][14] |

| pKa | 12.31 - 12.32 | [4][8][9][10][12] |

| Vapor Pressure | 1.54 x 10^-6 mmHg to 8.21 x 10^-10 mmHg at 25 °C | [1][8][10][11][12] |

| Refractive Index | 1.5091 at 25 °C | [8][11] |

| Flash Point | 209.3 °C | [2][3][11] |

| Stability | Stable under acidic conditions (pH ≤ 5.0); Decomposes to formaldehyde (B43269) under alkaline conditions and at temperatures above 49 °C. Stable at normal temperatures and pressures. | [1][8][9] |

Experimental Protocols

Detailed methodologies for the determination of key physico-chemical properties are crucial for the reproducibility of results. Below are standard experimental protocols that can be adapted for the characterization of this compound.

Synthesis and Purification

Synthesis: this compound is typically synthesized via the condensation reaction of nitromethane (B149229) with formaldehyde in the presence of a basic catalyst.[4][15][16]

-

Procedure:

-

To a reaction flask, add four parts of a 40% formaldehyde solution.[16]

-

Add one part of nitromethane to the formaldehyde solution.[16]

-

Introduce a catalytic amount of a base, such as potassium bicarbonate (approx. 1 g) or triethylamine.[15][16]

-

The reaction is exothermic and may proceed vigorously.[16] Gentle heating may be required to initiate the reaction, followed by cooling to control the rate.[16]

-

Maintain the reaction temperature between 45-50 °C.[15]

-

After the addition of nitromethane is complete, continue stirring for an additional hour.[15]

-

The crude product is obtained as a crystalline mass after evaporation of the solvent under vacuum.[16]

-

Purification: The crude product can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent, such as amyl alcohol, amyl acetate (B1210297), a mixture of chloroform (B151607) and ethyl acetate, or a mixture of ethyl acetate and benzene, at an elevated temperature (e.g., 90°C for amyl alcohol/acetate).[11][12]

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. Given that the compound decomposes, the melting point will be accompanied by observation of decomposition (e.g., color change, gas evolution).

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any suspended solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the solubility in the desired units (e.g., g/100 mL).

-

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of a substance.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add a standard solution of a strong acid (e.g., 0.1 M HCl) from a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and comprehensive physico-chemical characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a comprehensive overview of the essential physico-chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for accurate and reproducible characterization. The logical workflow diagram further clarifies the process from synthesis to final analysis. For professionals in drug development and other scientific fields, a solid understanding of these fundamental properties is critical for leveraging the full potential of this versatile compound in their research and applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. prepchem.com [prepchem.com]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to Tris(hydroxymethyl)nitromethane (CAS 126-11-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(hydroxymethyl)nitromethane, a versatile organic compound with significant applications across various scientific and industrial domains. This document details its physicochemical properties, synthesis, key reactions, applications, and toxicological profile, supplemented with detailed experimental protocols and graphical representations of core concepts.

Physicochemical Properties

This compound, also known as 2-(Hydroxymethyl)-2-nitro-1,3-propanediol, is a white to light yellow crystalline solid. It is a non-flammable and non-explosive compound with strong water absorption properties. Its utility as a chemical intermediate stems from the presence of three reactive hydroxyl groups and a nitro group.[1]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 126-11-4 | [2][3][4] |

| Molecular Formula | C₄H₉NO₅ | [2][3][4] |

| Molecular Weight | 151.12 g/mol | [2][3][4][5] |

| Appearance | White to orange/yellow crystalline powder/solid | [3][4][6] |

| Melting Point | ~160 °C (with decomposition) | [3][4][6] |

| Boiling Point | 273.1 °C (rough estimate) | [3][4] |

| Density | 1.512 - 1.565 g/cm³ (estimate) | [3][4][] |

| Water Solubility | 220 g/100 mL (at 20 °C) | [3][4][8] |

| Other Solubilities | Freely soluble in alcohols (e.g., methanol, ethanol, isopropanol); slightly soluble in benzene, acetone, and ethyl acetate (B1210297); insoluble in non-polar solvents like chloroform (B151607) and hydrocarbons. | [3][4][5][] |

| pKa | 12.32 ± 0.10 (Predicted) | [3][4][8] |

| Oral LD50 (Rat) | 1900 mg/kg | [9] |

Synthesis and Chemical Reactions

Synthesis

The primary industrial synthesis of this compound involves the base-catalyzed condensation of nitromethane (B149229) with formaldehyde (B43269).[2][5] This is a classic example of the Henry Reaction (or nitroaldol reaction), where three moles of formaldehyde react with one mole of nitromethane.[5][10][11]

Key Reactions

This compound serves as a precursor for several important chemical transformations:

-

Reduction to Amines: The nitro group can be reduced to a primary amine, typically via catalytic hydrogenation, to produce Tris(hydroxymethyl)aminomethane ("Tris" or "THAM").[11][12][13] Tris is a widely used biological buffer.[11]

-

Crosslinking: The three hydroxyl groups can react with diisocyanates, such as hexamethylene diisocyanate, to form cross-linked polymeric gels.[4][12] This property is utilized in formulating adhesives and energetic materials.[4][12]

-

Decomposition: The compound is stable under acidic or neutral conditions but decomposes in alkaline solutions (pH > 7) or at temperatures above 49°C.[5][8][14] This decomposition slowly releases formaldehyde, a property responsible for its biocidal activity.[8]

-

Nitrone Synthesis: It is used as a starting material for synthesizing novel nitrone derivatives through a one-pot reduction/condensation with benzaldehyde (B42025) derivatives.[][15]

Applications in Research and Industry

The unique structure of this compound makes it a valuable intermediate and active ingredient in numerous fields.

Pharmaceutical and Agrochemical Synthesis

In drug development and agrochemical research, it serves as a crucial building block.[1] Its multiple reactive sites allow for the construction of complex molecular architectures necessary for new Active Pharmaceutical Ingredients (APIs), pesticides, herbicides, and plant growth regulators.[1][16] It is a precursor in the synthesis of the pimaricin-inducing (PI) factor, a pheromone from Streptomyces natalensis.[]

Industrial Biocide and Preservative

Due to its ability to release formaldehyde, it is widely used as a bactericide and slimicide.[3][5][17] Key applications include:

-

Water Treatment: Inhibiting bacterial growth in industrial circulating water systems and cooling fluids.[3][5]

-

Metalworking Fluids: As a preservative in cutting oils.[5][8]

-

Paints and Coatings: An in-can preservative for latex paints, polishes, and detergents.[5]

-

Adhesives and Sizings: Preventing bacterial growth in non-protein glues.[5][16]

-

Pulp and Paper Industry: Controlling slime formation.[3][17]

Other Applications

Other notable uses include:

-

Adhesive Hardener: It acts as an effective curing agent and hardener for tannin-based adhesives.[3][4]

-

Energetic Materials: Employed in the formulation of energetic gels and as a plasticizer for gunpowder.[4][12][16]

Experimental Protocols

General Synthesis Protocol

This protocol is a generalized procedure based on common laboratory preparations.[2][18]

-

Reaction Setup: Charge a reaction flask with 4-5 molar equivalents of an aqueous formaldehyde solution (e.g., 40%) or methyl formcel.

-

Catalyst Addition: Add a catalytic amount of a base. Options include:

-

Triethylamine (0.4 mole %).[2]

-

Potassium bicarbonate (~1 g for 1 part nitromethane).[18]

-

Calcium hydroxide (B78521) to maintain a pH of 9.[19]

-

-

Reactant Addition: Slowly feed 1.0 molar equivalent of nitromethane into the formaldehyde/catalyst mixture.

-

Temperature Control: Maintain the reaction temperature between 30-50°C.[2][19] The reaction is exothermic and may require external cooling to prevent runaway boiling.[2][18] If the reaction does not initiate, gentle heating may be applied, followed by rapid cooling once it begins.[18]

-

Reaction Completion: After the nitromethane addition is complete, stir the mixture for an additional hour as the temperature slowly drops.[2]

-

Isolation: Evaporate the solvent in a vacuum. The crude product will remain as a mass of crystals.[18] The yield of the crude product is typically high, approaching theoretical amounts.[18][19]

Purification Protocol

The crude product can be purified by recrystallization to obtain a white, crystalline solid.

-

Solvent Selection: Choose an appropriate solvent system. Effective options include:

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. A purified yield of 70% or higher can be expected.[18]

Toxicology and Safety

Toxicological Profile

This compound is considered moderately toxic by ingestion and is an irritant to the skin and mucous membranes.[8][9] The oral LD50 in rats is reported as 1900 mg/kg.[9] Its antimicrobial and toxicological properties are largely attributed to the slow release of formaldehyde under alkaline conditions.[8] While the compound itself has not been classified as a carcinogen, formaldehyde is considered a probable human carcinogen, making this a primary consideration in its toxicological evaluation.[8]

Safety and Handling

Standard laboratory safety practices should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat to prevent eye and skin contact.[6][9][14]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][14]

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[6][9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[6] Keep containers tightly closed when not in use.[8]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9] Do not empty into drains.[6]

In case of fire, use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.[6][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 126-11-4 [chemicalbook.com]

- 5. This compound | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Nitromethane - Wikipedia [en.wikipedia.org]

- 11. Tris for analysis, ACS [itwreagents.com]

- 12. Buy this compound (EVT-459605) | 126-11-4 [evitachem.com]

- 13. cir-safety.org [cir-safety.org]

- 14. echemi.com [echemi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound CAS 126-11-4 Buffer Chemical White Powder [homesunshinepharma.com]

- 17. chemotechnique.se [chemotechnique.se]

- 18. prepchem.com [prepchem.com]

- 19. caod.oriprobe.com [caod.oriprobe.com]

Spectroscopic Analysis of Tris(hydroxymethyl)nitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tris(hydroxymethyl)nitromethane (THNM), a versatile organic compound with applications ranging from organic synthesis to materials science. This document outlines the key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for these techniques are also provided, alongside a visualization of the compound's synthesis pathway.

Core Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, facilitating a clear understanding of its structural characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H | DMSO-d₆ | 5.50 | Broad, exchangeable signal corresponding to the three hydroxyl (-OH) protons.[1] |

| ¹H | DMSO-d₆ | 3.60–3.45 | Signal for the six methylene (B1212753) (-CH₂) protons of the hydroxymethyl groups.[1] |

| ¹³C | DMSO-d₆ | 92.5 | Resonance of the central quaternary carbon atom attached to the nitro group (-NO₂).[1] |

| ¹³C | DMSO-d₆ | 60.8 | Resonance for the three equivalent carbon atoms of the hydroxymethyl (-CH₂OH) groups.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O–H stretch | 3300 | Broad |

| C–H stretch | 2940 | - |

| Asymmetric –NO₂ stretch | 1560 | - |

| Symmetric –NO₂ stretch | 1380 | - |

| C–O stretch | 1050 | - |

Data sourced from EvitaChem.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Description |

| 151 | [C₄H₉NO₅]⁺• | Molecular ion peak.[1] |

| 134 | [M–OH]⁺ | Fragment resulting from the loss of a hydroxyl group.[1] |

| 104 | [M–NO₂]⁺ | Fragment resulting from the loss of the nitro group.[1] |

| 57 | [C₃H₅O]⁺ | Fragment resulting from cleavage of C–N and C–O bonds.[1] |

Table 4: Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| C–N Bond Length | 1.52 Å |

| C–O Bond Length | 1.43 Å |

| O–H···O Hydrogen Bond Length | 2.60–2.80 Å |

| Density | 1.5652 g/cm³ |

Data sourced from EvitaChem.[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A small quantity of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., a 300 MHz instrument).[2]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral data is then processed, including Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the ¹H NMR signals is used to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the FTIR spectrum is collected. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 75 eV), leading to the formation of a molecular ion and various fragment ions.[1]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Data Analysis: The peak with the highest m/z value is identified as the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Synthesis of this compound

This compound is synthesized via a base-catalyzed condensation reaction between nitromethane (B149229) and formaldehyde. This reaction is a classic example of a nitroaldol (Henry) reaction.

Caption: Synthesis of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Tris(hydroxymethyl)nitromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Tris(hydroxymethyl)nitromethane. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visualization of the compound's synthesis workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, synthesis, and application of this compound.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular structure. The data presented here were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6), a common solvent for NMR analysis of polar compounds.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals, corresponding to the hydroxyl and methylene (B1212753) protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.50 | Broad Singlet | -OH (Hydroxyl Protons) |

| 3.60–3.45 | Multiplet | -CH₂- (Methylene Protons) |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum displays two distinct resonances, which correspond to the central quaternary carbon and the carbons of the hydroxymethyl groups.[1]

| Chemical Shift (δ) ppm | Assignment |

| 92.5 | C-NO₂ (Quaternary Carbon) |

| 60.8 | -CH₂OH (Hydroxymethyl Carbons) |

Experimental Protocols

The following sections detail the methodologies for NMR sample preparation and the synthesis of this compound.

NMR Spectroscopy

Sample Preparation:

A standard protocol for the preparation of an NMR sample of this compound is as follows:

-

Sample Weighing: Accurately weigh between 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to ensure a homogeneous sample.

Instrumentation and Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is typically recorded on a 400 MHz spectrometer. The data is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The ¹³C NMR spectrum was obtained on a spectrometer operating at a frequency of 15.08 MHz. The spectrum was acquired at room temperature, and the chemical shifts were referenced to TMS.

Synthesis of this compound

This compound is synthesized via the condensation reaction of nitromethane (B149229) with formaldehyde (B43269) in the presence of a basic catalyst.

Reaction Scheme:

CH₃NO₂ + 3HCHO → C(CH₂OH)₃NO₂

Detailed Protocol:

-

Reactant Mixture: In a reaction flask, combine one part nitromethane with four parts of a 40% aqueous formaldehyde solution.

-

Catalyst Addition: Add approximately 1 gram of potassium bicarbonate to the mixture to catalyze the reaction.

-

Reaction Initiation: The condensation reaction is exothermic and may proceed vigorously. If the reaction does not start spontaneously, gentle heating can be applied. Once initiated, the reaction mixture should be cooled to control the rate.

-

Work-up: After the reaction is complete, the crude product is obtained by evaporation of the solvent under vacuum.

-

Purification: The resulting crystalline mass can be purified by washing with a small amount of alcohol or by recrystallization from a suitable solvent such as amyl alcohol or amyl acetate.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

FT-IR Spectrum Analysis of Tris(hydroxymethyl)nitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Tris(hydroxymethyl)nitromethane (Tris-Nitro), a compound of interest in various chemical and pharmaceutical applications. This document outlines the expected spectral features based on functional group analysis, provides detailed experimental protocols for sample analysis, and presents a logical workflow for the analytical process.

Introduction to the FT-IR Spectroscopy of this compound

This compound, with the chemical formula C₄H₉NO₅, possesses a unique molecular structure containing both hydroxyl (-OH) and nitro (-NO₂) functional groups. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the vibrational modes of these functional groups, thereby providing a characteristic "fingerprint" of the molecule. The analysis of the FT-IR spectrum can confirm the identity and purity of the compound and offer insights into intermolecular interactions, such as hydrogen bonding.

Expected FT-IR Spectral Features

Table 1: General FT-IR Peak Assignments for this compound Functional Groups

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretching (hydrogen-bonded) | Hydroxyl (-OH) |

| 3000 - 2850 | Medium to Weak | C-H stretching | Aliphatic (CH₂) |

| ~1550 | Strong | Asymmetric NO₂ stretching | Nitro (-NO₂) |

| ~1470 | Medium | C-H bending (scissoring) | Aliphatic (CH₂) |

| ~1365 | Strong | Symmetric NO₂ stretching | Nitro (-NO₂) |

| ~1050 | Medium to Strong | C-O stretching | Primary Alcohol |

Note: The exact peak positions and intensities can vary depending on the sample preparation method, physical state of the sample, and the presence of intermolecular interactions.

The broadness of the O-H stretching band is a strong indicator of extensive hydrogen bonding within the molecule, a consequence of the three hydroxyl groups. The two distinct, strong absorption bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic and are key identifiers for this compound.

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation and data acquisition parameters. Below are detailed protocols for two common methods for analyzing solid samples like this compound.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.

Materials:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Vacuum pump (optional, but recommended)

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dried KBr powder.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Die Loading: Carefully transfer the powdered mixture into the pellet die. Ensure the powder is evenly distributed to create a pellet of uniform thickness.

-

Pressing: Place the die in a hydraulic press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause cloudy pellets. Apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes.

-

Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Materials:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR Analysis.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of this compound and its resulting FT-IR spectrum can be visualized as a signaling pathway, where specific structural features "signal" their presence through characteristic absorptions.

Caption: Structure-Spectrum Correlation.

This guide provides a foundational understanding for the FT-IR analysis of this compound. For definitive identification and quality control, it is recommended to compare the obtained spectrum against a verified reference spectrum of a pure standard.

An In-depth Technical Guide to the Reaction Mechanism of Nitromethane with Formaldehyde (Henry Reaction)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between nitromethane (B149229) and formaldehyde (B43269), a classic carbon-carbon bond-forming reaction known as the Henry or nitroaldol reaction, is of significant interest in organic synthesis due to the versatile utility of its β-nitro alcohol products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of key products, a comparative analysis of various catalytic systems, and a summary of the reaction kinetics. The information is presented to be directly applicable for researchers in both academic and industrial settings, with a focus on reproducibility and a deep mechanistic understanding.

Core Reaction Mechanism

The Henry reaction is fundamentally a base-catalyzed addition of a nitroalkane to a carbonyl compound. In the case of nitromethane and formaldehyde, the reaction proceeds through a series of reversible steps to form 2-nitroethanol, which can further react to yield di- and tri-substituted products.

The generally accepted mechanism involves three key stages:

-

Deprotonation: A base removes an α-proton from nitromethane to form a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in an aqueous solution, making this deprotonation feasible with a variety of bases.[1]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde. This step results in the formation of a β-nitro alkoxide intermediate.

-

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base used in the initial step, or by a protic solvent, to yield the final β-nitro alcohol product.

All steps in the Henry reaction are reversible, which can influence the final product distribution and stereochemistry.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the core mechanistic pathway of the base-catalyzed Henry reaction between nitromethane and formaldehyde.

Caption: Base-catalyzed mechanism of the Henry reaction.

Quantitative Data Presentation

The yield and selectivity of the reaction between nitromethane and formaldehyde are highly dependent on the catalyst, molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Synthesis of 2-Nitroethanol under Various Catalytic Conditions

| Catalyst | Nitromethane:Formaldehyde (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3N Methanolic KOH | 11.2 : 1 | Room Temp (exotherm to ~35°C) | 1 hour | ~50% (of crude product) | Organic Syntheses |

| Potassium Carbonate | 3.2 : 1 | Reflux | 7 hours (4h stir, 3h reflux) | 96% | ChemicalBook |

| Continuous Flow (KOH) | 10 : 1 | 25 | 2.5 min | >90% | Kappe, et al. |

| Continuous Flow (KOH) | 50 : 1 | 25 | 2.5 min | ~95% | Kappe, et al. |

Table 2: Synthesis of Tris(hydroxymethyl)nitromethane under Various Catalytic Conditions

| Catalyst | Nitromethane:Formaldehyde (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Calcium Hydroxide (B78521) | 1 : 3.2 | 30 | 4 hours | 91.3% | CAOD |

| Triethylamine (B128534) | 1 : 5 | 45-50 | 1 hour | 60.37% (in mixture) | Justia Patents |

| Potassium Bicarbonate | 1 : 4 (40% formaldehyde) | Exothermic | Not specified | ~70% (recrystallized) | PrepChem.com |

| Alumina | 1 : 3-5 | 25-30 | Not specified | High (not quantified) | Google Patents |

Experimental Protocols

The following are detailed methodologies for the synthesis of the primary products of the nitromethane-formaldehyde reaction.

Synthesis of 2-Nitroethanol

This protocol is adapted from Organic Syntheses.

Materials:

-

Nitromethane (freshly distilled)

-

Paraformaldehyde

-

3N Methanolic Potassium Hydroxide

-

Concentrated Sulfuric Acid

-

Diphenyl ether (for purification)

Procedure:

-

In a 5-liter, three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer, suspend 125 g (4.16 moles) of paraformaldehyde in 2.5 L (46.6 moles) of freshly distilled nitromethane.

-

With vigorous stirring, add 3N methanolic potassium hydroxide dropwise until the paraformaldehyde begins to dissolve and the mixture appears clearer (approximately 10 mL).

-

The temperature will rise to about 13-14°C above ambient. Continue stirring for 1 hour after the addition of the base is complete.

-

Neutralize the added alkali by the dropwise addition of concentrated sulfuric acid (approximately 1 mL) until the pH is around 4. Stir for an additional hour.

-

Filter the precipitated potassium sulfate.

-

Remove the excess nitromethane by distillation under reduced pressure (aspirator pressure, water bath at 40-50°C).

-

Transfer the residue to a flask containing an equal weight of diphenyl ether and distill under high vacuum to obtain pure 2-nitroethanol.

Synthesis of this compound

This protocol is adapted from a procedure utilizing triethylamine as the catalyst.

Materials:

-

Nitromethane

-

50% Aqueous Formaldehyde

-

Triethylamine

Procedure:

-

To a 1-liter round-bottomed flask equipped with a thermocouple, addition funnel, and reflux condenser, charge 295.3 g of 50% aqueous formaldehyde and 3.0 g of triethylamine.

-

Charge the addition funnel with 100.0 g of nitromethane.

-

Add the nitromethane to the formaldehyde solution over 4 hours, maintaining the temperature below 60°C by regulating the addition rate.

-

After the addition is complete, hold the reaction mixture for 1 hour, then allow it to cool.

-

The product can be isolated by evaporation of the solvent and subsequent recrystallization.

Experimental Workflow and Logic

The following diagram outlines a typical experimental workflow for the Henry reaction, from setup to product analysis.

References

A Comprehensive Technical Guide to the Solubility of Tris(hydroxymethyl)nitromethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Tris(hydroxymethyl)nitromethane (CAS 126-11-4), a versatile building block in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound, with its three polar hydroxyl (-OH) groups and a highly polar nitro (-NO2) group, is a polar molecule. Its solubility in various organic solvents is therefore dependent on the polarity of the solvent and its capacity for hydrogen bonding.

Solubility Profile of this compound

Data Presentation

The following table summarizes the known solubility characteristics of this compound in various organic solvents. For comparative purposes, solubility data for structurally similar polyols, Pentaerythritol and 2-Methyl-2-nitro-1,3-propanediol, are also included where available.

| Solvent Category | Solvent | This compound Solubility | Pentaerythritol Solubility | 2-Methyl-2-nitro-1,3-propanediol Solubility |

| Polar Protic | Water | 220 g/100 mL (20 °C)[1][3] | 5.6 g/100 mL (15 °C)[4] | 80 g/100 mL (20 °C)[5] |

| Methanol | Freely Soluble[1][2] | Soluble[4] | Soluble[6] | |

| Ethanol | Freely Soluble[1][2] | Soluble[4] | Soluble[6] | |

| Isopropanol | Soluble[1][2] | - | - | |

| Polar Aprotic | Acetone | - | Insoluble[4] | Soluble[6] |

| Ethyl Acetate | - | - | - | |

| Non-Polar Aromatic | Benzene | Sparingly Soluble / Very Slightly Soluble[1] | Insoluble[4] | - |

| Toluene | - | - | - | |

| Non-Polar Aliphatic | Hexane | Insoluble[1][2] | Insoluble[4] | - |

| Chloroform | - | Insoluble[4] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for two common experimental approaches for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Equilibrium Method)

This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a compatible filter (e.g., PTFE for organic solvents) to prevent precipitation or crystallization during sampling.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear supernatant into the pre-weighed dish.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute from the final and initial weights of the evaporating dish.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

UV-Vis Spectroscopic Method (Instrumental Method)

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the procedure described in step 1 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered sample of the supernatant as described in step 2 of the Gravimetric Method.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply the concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: A flowchart of the experimental procedure for determining solubility.

Synthesis of this compound

The primary industrial synthesis of this compound involves the base-catalyzed condensation of nitromethane (B149229) with formaldehyde. This is a classic example of a Henry reaction (nitroaldol reaction).

Caption: The synthetic pathway to this compound.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While precise quantitative data remains limited, the established qualitative profile provides a strong foundation for its application in research and development. The detailed experimental protocols offer a clear path for generating in-house, application-specific solubility data, which is essential for the successful implementation of this versatile compound in drug discovery and development processes. For novel applications, it is highly recommended that researchers perform their own solubility determinations under their specific experimental conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]

- 5. 2-METHYL-2-NITRO-1,3-PROPANEDIOL | 77-49-6 [chemicalbook.com]

- 6. 2-Methyl-2-Nitro-1 3-Propanediol CAS:77-49-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

A Technical Guide to Tris(hydroxymethyl)nitromethane: Properties, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)nitromethane, a versatile organic compound, serves as a crucial building block in various chemical syntheses and industrial applications. Its unique structure, featuring three hydroxyl groups and a nitro group, imparts a range of reactive properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, its ability to release formaldehyde (B43269) under specific conditions has led to its widespread use as a biocide in industrial settings. This guide provides an in-depth technical overview of this compound, its various appellations, physicochemical properties, synthesis protocols, and its interactions with biological systems.

Nomenclature and Identification

This compound is known by a variety of synonyms and trade names, which can be a source of confusion in research and commercial contexts. A comprehensive list of its alternate names is provided below.

| Type | Name |

| IUPAC Name | 2-(hydroxymethyl)-2-nitropropane-1,3-diol |

| CAS Number | 126-11-4 |

| Common Synonyms | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol |

| Trimethylolnitromethane | |

| Tris Nitro | |

| Nitroisobutylglycerol | |

| Trihydroxymethylnitromethane | |

| Nitrotris(hydroxymethyl)methane | |

| Trade Name | Cimcool wafers |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application.

| Property | Value | Reference |

| Molecular Formula | C4H9NO5 | |

| Molecular Weight | 151.12 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 160 °C (decomposes) | [3] |

| Solubility in Water | 220 g / 100 mL at 20 °C | |

| Stability | Stable in acidic conditions (pH ≤ 5.0). Decomposes in alkaline conditions and at temperatures above 49°C. | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Henry reaction, also known as the nitroaldol reaction. This process involves the condensation of nitromethane (B149229) with an excess of formaldehyde in the presence of a base catalyst.

Experimental Protocol: Henry Reaction

Objective: To synthesize this compound from nitromethane and formaldehyde.

Materials:

-

Nitromethane

-

Formaldehyde (or paraformaldehyde)

-

Base catalyst (e.g., triethylamine, potassium bicarbonate, or alumina)

-

Solvent (e.g., methanol, water)

-

Reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., crystallizer)

Procedure:

-

Charge the reaction vessel with formaldehyde and the chosen solvent. If using paraformaldehyde, ensure conditions are suitable for its depolymerization.

-

Add the base catalyst to the formaldehyde solution. The molar ratio of catalyst to nitromethane can vary depending on the chosen catalyst (e.g., 0.1 to 2 moles of alumina (B75360) per mole of nitromethane).[5]

-

Slowly add nitromethane to the reaction mixture while maintaining the temperature between 25-60 °C. A molar excess of formaldehyde (typically 3 to 5 moles per mole of nitromethane) is used to ensure complete hydroxymethylation.[5]

-

After the addition of nitromethane is complete, continue stirring the mixture for a specified period (e.g., one hour) to ensure the reaction goes to completion.

-

Upon completion, the product can be isolated and purified, typically through crystallization.

Logical Flow of Synthesis:

Caption: Synthesis of this compound via the Henry Reaction.

Applications in Drug Development and as a Biocide

This compound is a versatile intermediate in the synthesis of more complex molecules.[1] Its three hydroxyl groups and the nitro group provide multiple reactive sites for further chemical modifications.[1]

A significant application is its use as a precursor for the synthesis of Tris(hydroxymethyl)aminomethane (commonly known as TRIS or Tromethamine), a widely used biological buffer. This conversion is achieved through the reduction of the nitro group to an amine.

As a biocide, its efficacy stems from its decomposition under alkaline conditions or elevated temperatures to release formaldehyde.[4] Formaldehyde is a potent biocide that acts by cross-linking proteins and nucleic acids in microorganisms, leading to cell death.[6]

Biological Interactions and Cytotoxicity

The biological effects of this compound are primarily attributed to its degradation product, formaldehyde.

In Vitro Cytotoxicity Assay: A General Protocol

Objective: To determine the cytotoxic effects of a compound on a cell line using a colorimetric assay (e.g., MTS or MTT).

Materials:

-

Cell culture medium and supplements

-

This compound

-

MTS or MTT reagent

-

96-well plates

-

Incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the chosen cell line at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound to the wells. Include appropriate controls (e.g., medium only, vehicle control).

-

Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will metabolize the reagent, leading to a color change.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:

Caption: General workflow for an in vitro cytotoxicity assay.

Interaction with Cellular Signaling Pathways

As the primary active metabolite, formaldehyde can influence cellular signaling. Studies have shown that formaldehyde can activate the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[6] This can occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, or by causing cellular stiffening, which activates mechanosignaling pathways.[6]

Proposed Signaling Pathway of Formaldehyde:

Caption: Proposed signaling cascade initiated by formaldehyde release.

Conclusion

This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a potent biocide. For researchers and professionals in drug development, understanding its chemical properties, synthesis, and biological interactions is paramount. Its utility as a precursor for compounds like TRIS buffer highlights its importance in biochemical and pharmaceutical research. Furthermore, elucidating the mechanisms of its biocidal activity and its impact on cellular signaling pathways provides a deeper understanding of its toxicological profile and potential therapeutic or adverse effects. This guide has provided a comprehensive technical overview to support further research and application of this multifaceted compound.

References

- 1. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 三(羟甲基)硝基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2025023573A1 - Method for preparing this compound, this compound prepared using method, method for preparing tris(hydroxymethyl)aminomethane, and tris(hydroxymethyl)aminomethane prepared using method - Google Patents [patents.google.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Item - In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong - Figshare [ro.uow.edu.au]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Molecular formula and weight of Tris(hydroxymethyl)nitromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)nitromethane, systematically known as 2-(hydroxymethyl)-2-nitropropane-1,3-diol, is a highly versatile organic compound with the chemical formula C₄H₉NO₅.[1][2][3][4][5] This polyfunctional molecule, featuring three hydroxyl groups and a nitro group, serves as a crucial building block in a multitude of synthetic applications.[6][7] Its unique structure provides multiple reactive sites, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is an off-white to orange crystalline solid.[8][9] It is notable for its high solubility in water and polar solvents like alcohols, a characteristic attributed to its three hydroxyl groups which allow for extensive hydrogen bonding.[7][8][10][11] Conversely, it is only slightly soluble in non-polar solvents such as benzene (B151609) and other hydrocarbons.[3][8][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₉NO₅ | [1][2][3][4][5] |

| Molecular Weight | 151.12 g/mol | [1][2][4][5][7] |

| CAS Number | 126-11-4 | [1][2][4][5][8] |

| Appearance | Off-white to orange solid; White crystals | [3][8][9] |

| Melting Point | ~160 °C (with decomposition) | [3][8][11][12] |

| Solubility in Water | 220 g / 100 mL (at 20 °C) | [3][7][8][11] |

| Synonyms | 2-(hydroxymethyl)-2-nitro-1,3-propanediol, Tris Nitro, Trimethylolnitromethane | [1][7] |

Synthesis of this compound